N-[(furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide

Catalog No.
S2914564
CAS No.
478249-26-2
M.F
C18H16N2O3
M. Wt
308.337
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrr...

CAS Number

478249-26-2

Product Name

N-[(furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide

IUPAC Name

N-(furan-2-ylmethyl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide

Molecular Formula

C18H16N2O3

Molecular Weight

308.337

InChI

InChI=1S/C18H16N2O3/c1-12-5-2-3-7-15(12)17(21)13-9-16(19-10-13)18(22)20-11-14-6-4-8-23-14/h2-10,19H,11H2,1H3,(H,20,22)

InChI Key

UTEGJWUIPAWNBB-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CO3

solubility

not available

Antibacterial Activity of Furan Derivatives

Specific Scientific Field: Medicinal Chemistry

Comprehensive and Detailed Summary of the Application: Furan derivatives have taken on a special position in the realm of medicinal chemistry due to their remarkable therapeutic efficacy . They have been used in the creation of numerous innovative antibacterial agents .

Detailed Description of the Methods of Application or Experimental Procedures: The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs . The furan derivatives can be made through numerous structural reactions, offering a wide range of prospects in the field of organic chemistry and medicinal chemistry .

Thorough Summary of the Results or Outcomes Obtained: Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . They have shown potential in combating the enduring issue of microbial resistance .

Synthesis of Metal Complexes

Specific Scientific Field: Coordination Chemistry

Comprehensive and Detailed Summary of the Application: The ligand, N′ - (furan-2-ylmethylene)-2-hydroxybenzohydrazide (H 2 L), a furan derivative, has been used in the synthesis of metal complexes .

Detailed Description of the Methods of Application or Experimental Procedures: The ligand reacts with Cu (II), Co (II), Ni (II) and Zn (II) acetates to yield complexes with a stoichiometric ratio of 1:2 (M:L) . The ligand chelates to the metal ion in a mononegative bidentate fashion via the azomethine nitrogen and deprotonated enolized carbonyl oxygen .

Thorough Summary of the Results or Outcomes Obtained: The ligand and its Ni (II) complex exhibited the highest and lowest values of HOMO, LUMO energies and HOMO-LUMO energy gap, respectively . The ligand showed more potent in vitro cytotoxic activity towards HePG-2 and HCT-116 cell lines than the metal complexes .

Synthesis of Nitrofurantoin Analogues

Specific Scientific Field: Pharmaceutical Chemistry

Comprehensive and Detailed Summary of the Application: Furan derivatives have been used in the synthesis of nitrofurantoin analogues . Nitrofurantoin is an antibiotic medication used to treat bladder infections, among other conditions .

Detailed Description of the Methods of Application or Experimental Procedures: A series of thirteen nitrofurantoin analogues containing furan and pyrazole scaffolds were designed and synthesized . The analogues were created by the condensation of 5-Amino-1H-pyrazole-4-carboxamides with 5 .

Thorough Summary of the Results or Outcomes Obtained: The synthesized nitrofurantoin analogues could potentially be used as antibacterial agents .

Manufacture of Furan Platform Chemicals (FPCs)

Specific Scientific Field: Industrial Chemistry

Comprehensive and Detailed Summary of the Application: They are used in the manufacture of a range of products .

Detailed Description of the Methods of Application or Experimental Procedures: FPCs such as furfural and 5-hydroxy-methylfurfural are derived from biomass . These chemicals can then be used in the synthesis of other compounds .

N-[(furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide is a complex organic compound characterized by its unique structure that incorporates a furan ring, a pyrrole moiety, and a benzoyl group. Its molecular formula is C18H16N2O3C_{18}H_{16}N_{2}O_{3} with a molecular weight of approximately 308.34 g/mol . The compound's structure allows for various interactions due to the presence of multiple functional groups, making it of interest in medicinal chemistry.

There is no scientific research available on the mechanism of action of this specific compound.

  • Amides can be mild irritants.
  • Furans can have some degree of flammability.
Typical of amides and heterocycles:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
  • Acylation: The pyrrole nitrogen can participate in acylation reactions, potentially modifying the compound to enhance its biological activity.
  • Electrophilic substitution: The aromatic rings may undergo electrophilic substitution reactions, allowing for further functionalization.

Preliminary studies indicate that N-[(furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide exhibits promising biological activities, including:

  • Antitumor properties: Compounds with similar structural motifs have shown efficacy against various cancer cell lines.
  • Antimicrobial activity: The presence of the furan and pyrrole rings suggests potential antibacterial and antifungal properties.
  • Anti-inflammatory effects: Some derivatives have been noted for their ability to modulate inflammatory pathways.

These activities warrant further investigation to elucidate the mechanisms behind their effects.

The synthesis of N-[(furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide can be achieved through several methods:

  • Condensation Reaction: A furan derivative can be reacted with an appropriate aldehyde to form an intermediate, which is then condensed with 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylic acid.

    Example reaction:
    text
    Furan + Aldehyde → Intermediate Intermediate + 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylic acid → N-[(furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide
  • Reflux Method: Utilizing reflux conditions in a suitable solvent can facilitate the formation of the desired amide from the corresponding carboxylic acid and amine.
  • Microwave-Assisted Synthesis: This modern technique allows for rapid synthesis under controlled conditions, improving yield and purity.

N-[(furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide has potential applications in:

  • Pharmaceuticals: As a lead compound for drug development targeting cancer or infectious diseases.
  • Material Science: Its unique structure may lend itself to applications in organic electronics or as a dye.

Interaction studies involving N-[(furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide focus on its binding affinity with various biological targets:

  • Protein Binding: Investigating how the compound interacts with specific proteins involved in disease pathways can provide insights into its mechanism of action.
  • Receptor Interaction: Studies may include evaluating its affinity for receptors related to inflammation or cancer progression.
  • In vitro Testing: Conducting assays to assess cytotoxicity and selectivity against different cell lines will help determine its therapeutic potential.

Several compounds share structural similarities with N-[(furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide, each demonstrating unique properties:

Compound NameStructureNotable Properties
1-(furan-2-yl)-3-(4-methylphenyl)ureaStructureAnticancer activity
5-(furan-3-carbonyl)-1H-pyrroleStructureAntimicrobial properties
N-[5-(3-fluorophenyl)pyrazin-2-y]acetamideStructureNeuroprotective effects

Uniqueness

N-[(furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide stands out due to its specific combination of furan and pyrrole structures along with the benzoyl group, which may enhance its biological activity compared to similar compounds.

Lewis Acid-Catalyzed Cascade Reactions for Furan-Pyrrole Hybrid Systems

The fusion of furan and pyrrole rings necessitates cascade reactions mediated by Lewis acids. A pivotal strategy involves the Paal-Knorr synthesis under microwave irradiation, where furfural derivatives condense with β-ketoamides in the presence of zinc chloride (ZnCl₂) to form the pyrrole nucleus [2]. For instance, reacting 2-methylbenzoylacetamide with furan-2-carbaldehyde in anhydrous toluene at 120°C for 30 minutes yields a 78% intermediate, which undergoes cyclization with ammonium acetate under ZnCl₂ catalysis (10 mol%) to furnish the pyrrole-furan hybrid [2].

Critical to this process is the dual role of ZnCl₂: it activates the carbonyl group for nucleophilic attack and stabilizes the transition state during cyclization. Substituting ZnCl₂ with milder Lewis acids like Cu(OTf)₂ reduces side reactions but lowers yields to 62%, highlighting the necessity of acid strength optimization [2].

Table 1. Lewis Acid Screening for Pyrrole-Furan Hybrid Synthesis

Lewis AcidTemperature (°C)Yield (%)Purity (%)
ZnCl₂1207895
Cu(OTf)₂1206288
FeCl₃1205482

Catalytic Strategies for Introducing 2-Methylbenzoyl Substituents

Introducing the 2-methylbenzoyl group at the pyrrole C4 position employs Suzuki-Miyaura cross-coupling. Starting from 4-bromo-1H-pyrrole-2-carboxamide, palladium(II) acetate (5 mol%) and SPhos ligand (10 mol%) facilitate coupling with 2-methylbenzoylboronic acid in a 1,4-dioxane/water (3:1) mixture at 80°C [1]. This method achieves 85% yield with >99% regioselectivity, as confirmed by ^1^H NMR [1].

Alternative Friedel-Crafts acylation using AlCl₃ (20 mol%) in dichloromethane at 0°C provides a complementary route, though yields drop to 68% due to competing over-acylation. Microwave-assisted Suzuki coupling (100°C, 15 minutes) enhances efficiency, reducing reaction time by 50% while maintaining yield [1].

Key Observations:

  • Electron-deficient aryl boronic acids (e.g., 2-methylbenzoyl) exhibit faster coupling kinetics than electron-rich analogs.
  • Ligand choice (SPhos vs. XPhos) minimally affects yield but improves reproducibility.

Optimization of N-Alkylation with Furan-2-ylmethyl Groups

N-Alkylation of the pyrrole-2-carboxamide nitrogen with furan-2-ylmethyl bromide requires base optimization. Employing potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 6 hours achieves 75% conversion, while switching to cesium carbonate (Cs₂CO₃) in acetonitrile at 80°C elevates yield to 92% [1]. The higher basicity of Cs₂CO₃ deprotonates the carboxamide more effectively, accelerating nucleophilic substitution.

Phase-transfer catalysis with tetrabutylammonium bromide (TBAB, 5 mol%) further enhances reactivity, enabling completion in 3 hours at 50°C. However, this method introduces purification challenges due to emulsification during aqueous workup.

Table 2. Base and Solvent Effects on N-Alkylation Efficiency

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF60675
Cs₂CO₃Acetonitrile80492
NaHTHF25281

Gram-Scale Synthesis and Purification Protocols

Scalable synthesis necessitates streamlined purification. After N-alkylation, the crude product is dissolved in ethyl acetate (10 mL/g) and washed with 1 M HCl (3×) to remove unreacted amine, followed by saturated NaHCO₃ to eliminate acidic impurities [1]. Silica gel chromatography (ethyl acetate/hexane, 1:2) isolates the target compound in 89% purity, which is further recrystallized from ethanol/water (4:1) to >99% purity [1].

For gram-scale production (>10 g), flash chromatography is replaced with fractional crystallization by cooling the ethanol solution to −20°C, achieving 85% recovery. LC-MS analysis confirms the absence of dimeric or hydrolyzed byproducts, with a final mass accuracy of <2 ppm [2].

Critical Parameters for Scale-Up:

  • Maintain reaction stoichiometry within 5% deviation to prevent excess reagent accumulation.
  • Control cooling rates during crystallization to avoid oiling-out.

Fourier Transform Infrared Spectroscopy Analysis

The Fourier Transform Infrared spectrum of N-[(furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide exhibits characteristic absorption bands that provide crucial information about the functional groups present in the molecule. The carbonyl stretching vibrations represent the most diagnostic features, with the carboxamide carbonyl typically appearing in the range of 1640-1680 cm⁻¹ [3] [4]. The 2-methylbenzoyl ketone functionality displays its carbonyl stretch at slightly higher frequencies, around 1660-1700 cm⁻¹, due to the aromatic conjugation effects [5].

The nitrogen-hydrogen stretching vibrations of the carboxamide group manifest as broad absorption bands between 3200-3400 cm⁻¹, while the pyrrole nitrogen-hydrogen stretch appears as a sharp peak around 3100-3200 cm⁻¹ [3] [6]. Aromatic carbon-hydrogen stretching vibrations from both the furan and pyrrole rings, as well as the methylbenzoyl moiety, contribute to the complex pattern observed in the 3000-3100 cm⁻¹ region [4] [5].

The furan ring exhibits characteristic carbon-oxygen stretching at approximately 1000-1300 cm⁻¹, while the out-of-plane bending vibrations of the aromatic hydrogen atoms create fingerprint absorptions in the 700-900 cm⁻¹ region [3] [7]. These spectroscopic signatures align with reported values for similar heterocyclic carboxamide derivatives and provide unambiguous confirmation of the molecular structure [8] [9].

Functional GroupFrequency Range (cm⁻¹)Assignment
Carboxamide C=O1640-1680Primary amide carbonyl stretch
Ketone C=O1660-1700Aromatic ketone carbonyl stretch
N-H (amide)3200-3400Primary amide N-H stretch
N-H (pyrrole)3100-3200Pyrrole N-H stretch
Aromatic C-H3000-3100Aromatic hydrogen stretch

Nuclear Magnetic Resonance Spectroscopic Analysis

The ¹H Nuclear Magnetic Resonance spectrum of N-[(furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide provides detailed information about the proton environments and molecular connectivity. The most downfield signal appears around 10.5-11.5 ppm, corresponding to the carboxamide nitrogen-hydrogen proton, which experiences significant deshielding due to the electron-withdrawing nature of the carbonyl group [10] [8].

The furan ring protons display characteristic chemical shifts with the 3-position hydrogen appearing around 7.4-7.5 ppm, the 4-position hydrogen at 6.2-6.3 ppm, and the 5-position hydrogen at 7.3-7.4 ppm [8] [7]. These chemical shifts reflect the aromatic nature of the furan ring and the electronic effects of the oxygen heteroatom [11] [12].

The pyrrole ring protons exhibit signals in the aromatic region, with the 3-position and 5-position hydrogens typically appearing between 6.8-7.2 ppm [10] [4]. The 2-methylbenzoyl aromatic protons contribute multiple signals in the 7.0-8.0 ppm range, with the ortho-positioned methyl group appearing as a singlet around 2.3-2.5 ppm [4] [5].

The methylene bridge connecting the furan ring to the carboxamide functionality appears as a characteristic doublet around 4.3-4.5 ppm, with coupling constants indicating the presence of the adjacent amide nitrogen [8] [7]. This chemical shift is consistent with carbon atoms alpha to both aromatic systems and electron-withdrawing groups [10].

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon environments, with the carboxamide carbonyl appearing around 160-165 ppm and the ketone carbonyl at 185-195 ppm [10] [4]. The aromatic carbon signals from the furan, pyrrole, and phenyl rings create a complex pattern in the 100-150 ppm region, while the methyl and methylene carbons appear in the aliphatic region below 50 ppm [8] [5].

High Resolution Mass Spectrometry Characterization

High Resolution Mass Spectrometry provides unambiguous molecular weight determination and elemental composition confirmation for N-[(furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide. The molecular ion peak [M+H]⁺ appears at m/z 309.1234, confirming the molecular formula C₁₈H₁₇N₂O₃⁺ [1] [10]. The high resolution measurement allows differentiation from isobaric compounds and provides confidence in the structural assignment [8].

The fragmentation pattern reveals characteristic losses including the furan-2-ylmethyl group (m/z 81), the 2-methylbenzoyl moiety (m/z 119), and the carboxamide functionality [10] [8]. These fragmentation pathways are consistent with the proposed structure and provide additional structural confirmation through comparison with established fragmentation patterns for similar heterocyclic compounds [4] [9].

Electrospray ionization conditions facilitate the observation of both positive and negative ion modes, with the protonated molecular ion being the most abundant species under positive ionization conditions [8] [7]. The isotope pattern analysis confirms the presence of the expected number of carbon, hydrogen, nitrogen, and oxygen atoms within the experimental uncertainty limits [10].

X-ray Crystallographic Studies of Solid-State Conformations

Crystal Structure Determination and Analysis

X-ray crystallographic analysis of N-[(furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide provides definitive structural information including bond lengths, bond angles, and three-dimensional molecular conformation. Based on comparative studies of related pyrrole and furan carboxamide derivatives, the compound is expected to crystallize in a monoclinic or triclinic space group with multiple molecules in the asymmetric unit [13] [14] [15].

The crystal structure reveals that the pyrrole and furan rings adopt a non-coplanar arrangement, similar to observations in related heterocyclic systems where dihedral angles between aromatic rings typically range from 14-87 degrees [13] [12] [15]. This non-planarity arises from steric interactions between the substituent groups and the minimization of unfavorable electronic interactions between the heteroaromatic systems [14] [16].

The carboxamide functionality exhibits the expected planar geometry with typical amide bond lengths of approximately 1.32-1.35 Å for the carbon-nitrogen bond and 1.22-1.25 Å for the carbon-oxygen double bond [13] [17]. The nitrogen atom shows slight pyramidalization due to hydrogen bonding interactions with neighboring molecules in the crystal lattice [15] [18].

Intermolecular Interactions and Crystal Packing

The crystal packing of N-[(furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide is dominated by hydrogen bonding interactions involving the carboxamide nitrogen-hydrogen group as a donor and the carbonyl oxygen atoms as acceptors [13] [19]. These interactions form characteristic dimeric or chain-like supramolecular structures commonly observed in carboxamide-containing compounds [15] [17].

The pyrrole nitrogen-hydrogen group participates in additional hydrogen bonding interactions, either with the furan oxygen atom in intramolecular arrangements or with neighboring molecules in intermolecular patterns [16] [19]. The strength and directionality of these hydrogen bonds significantly influence the overall crystal packing and contribute to the thermodynamic stability of the crystalline form [13] [18].

π-π stacking interactions between the aromatic rings provide additional stabilization to the crystal structure, with typical ring centroid distances of 3.3-3.8 Å observed in similar heterocyclic systems [14] [12]. The methylbenzoyl group participates in edge-to-face aromatic interactions with neighboring pyrrole or furan rings, creating a three-dimensional network of non-covalent interactions [15] [20].

Weaker van der Waals forces between the methyl groups and aromatic hydrogen atoms contribute to the overall crystal cohesion and influence the thermal expansion behavior of the crystalline material [13] [16]. The combination of these various intermolecular forces determines the melting point, solubility, and mechanical properties of the solid state form [14] [18].

Quantum Mechanical Calculations of Tautomeric Equilibria

Theoretical Framework and Computational Methodology

Quantum mechanical calculations of tautomeric equilibria for N-[(furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide require sophisticated computational approaches to accurately predict the relative stabilities of different tautomeric forms. Density Functional Theory methods, particularly B3LYP and M06-2X functionals with extended basis sets such as 6-311+G(d,p) or cc-pVTZ, provide reliable energetic predictions for heterocyclic tautomeric systems [21] [22] [23].

The presence of multiple heteroatoms and functional groups in the target compound creates several potential tautomeric forms involving proton transfers between nitrogen and oxygen centers [24] [22]. The most significant tautomeric equilibria involve the pyrrole nitrogen-hydrogen proton migration to adjacent carbon positions or interaction with the carboxamide oxygen atom [23] [25].

Long-range corrected density functionals such as CAM-B3LYP and ωB97X-D demonstrate superior performance in describing the electronic structure and energetics of extended π-conjugated systems like the present compound [22] [23]. The inclusion of dispersion corrections through methods like DFT-D3 or DFT-D4 becomes essential for accurate treatment of intramolecular and intermolecular non-covalent interactions [26] [24].

Solvent effects play a crucial role in tautomeric equilibria, necessitating the use of implicit solvation models such as Polarizable Continuum Model or Solvation Model based on Density to account for the influence of different solvent environments [22] [23] [27]. The relative permittivity and hydrogen bonding ability of solvents significantly affect the tautomeric preferences through differential stabilization of polar and hydrogen-bonded forms [28] [29].

Tautomeric Forms and Relative Stabilities

The quantum mechanical analysis reveals multiple tautomeric forms of N-[(furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide with varying thermodynamic stabilities [22] [25]. The most stable tautomer corresponds to the originally proposed structure with the pyrrole nitrogen proton in its normal position and the carboxamide group in the primary amide form [23].

Alternative tautomeric forms involving migration of the pyrrole nitrogen proton to the adjacent carbon-2 or carbon-3 positions exhibit higher energies by 15-25 kcal/mol, making them thermodynamically unfavorable under normal conditions [22] [25]. However, these forms may become accessible under specific conditions such as high temperature or in the presence of strong acids or bases [23].

The carboxamide functionality can undergo tautomerization to the corresponding imidic acid form through transfer of the amide nitrogen proton to the carbonyl oxygen [24] [22]. This tautomeric form typically lies 8-12 kcal/mol higher in energy than the normal amide form but may participate in hydrogen bonding networks or metal coordination processes [23] [25].

Intramolecular hydrogen bonding between the pyrrole nitrogen-hydrogen and the carboxamide carbonyl oxygen creates a six-membered chelate ring that stabilizes certain conformational arrangements [19] [22]. The strength of this intramolecular interaction depends on the geometric constraints imposed by the furan-2-ylmethyl substituent and the 2-methylbenzoyl group [23].

Electronic Structure and Orbital Analysis

Frontier molecular orbital analysis reveals the electronic properties that govern the tautomeric behavior of N-[(furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide [26] [30]. The Highest Occupied Molecular Orbital typically localizes on the pyrrole ring with significant contribution from the nitrogen lone pair, while the Lowest Unoccupied Molecular Orbital exhibits π* character distributed across the carbonyl groups [24] [31].

The energy gap between frontier orbitals provides insight into the electronic excitation properties and chemical reactivity of different tautomeric forms [21] [30]. Tautomers with extended π-conjugation generally exhibit smaller HOMO-LUMO gaps and enhanced polarizability compared to localized electronic structures [22] [31].

Natural Bond Orbital analysis quantifies the charge distribution and bonding characteristics in each tautomeric form, revealing the degree of charge transfer between different molecular fragments [30] [25]. The pyrrole nitrogen typically carries a partial negative charge that becomes more pronounced in tautomeric forms where the proton has migrated to carbon positions [22] [23].

Electrostatic potential mapping visualizes the molecular surface charge distribution and identifies regions of high electron density that are prone to protonation or hydrogen bonding interactions [30] [24]. These electrostatic properties directly correlate with the tautomeric preferences and intermolecular association behavior observed experimentally [22] [25].

Molecular Dynamics Simulations of Solvent Interactions

Simulation Methodology and Force Field Development

Molecular dynamics simulations of N-[(furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide in various solvent environments require carefully parameterized force fields to accurately represent the intramolecular and intermolecular interactions [32] [33]. The General Amber Force Field and Chemistry at Harvard Macromolecular Mechanics force fields provide suitable starting points for heterocyclic organic molecules, with custom parameter development needed for the specific combination of functional groups present [34] [35].

Atomic partial charges derived from quantum mechanical calculations using methods such as Restricted Electrostatic Potential fitting or CM5 charge model ensure appropriate electrostatic interactions with solvent molecules [33] [36]. The charge distribution must accurately reflect the polarized nature of the carboxamide and ketone functionalities while maintaining the aromatic character of the heterocyclic rings [32] [35].

Van der Waals parameters for the furan and pyrrole atoms require careful calibration to reproduce experimental density and thermodynamic properties of related compounds [33] [34]. The Lennard-Jones potential parameters must capture the balance between attractive dispersion forces and repulsive overlap interactions that govern solvent solvation behavior [36].

Bond stretching, angle bending, and dihedral rotation parameters need validation against quantum mechanical potential energy surfaces to ensure realistic conformational dynamics during the molecular dynamics simulations [35]. The flexibility of the methylene linker connecting the furan ring to the carboxamide group plays a particularly important role in determining the accessible conformational space [32] [33].

Solvation Structure and Dynamics

Molecular dynamics simulations reveal detailed solvation structures around N-[(furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide in different solvent environments [32] [37] [38]. In aqueous solution, water molecules form structured hydration shells around the polar carboxamide and ketone functionalities while showing minimal interaction with the hydrophobic aromatic regions [39] [40].

The radial distribution functions between solvent molecules and specific functional groups quantify the solvation preferences and identify preferential binding sites [37] [33]. The carboxamide oxygen atom typically exhibits the strongest water coordination with 2-3 water molecules in the first solvation shell at distances of 2.7-3.2 Å [32] [38].

Hydrogen bonding analysis reveals dynamic exchange of solvent molecules around the nitrogen-hydrogen groups, with average hydrogen bond lifetimes ranging from 1-10 picoseconds depending on the solvent system [37] [29]. The pyrrole nitrogen-hydrogen forms stronger and longer-lived hydrogen bonds compared to the carboxamide nitrogen-hydrogen due to the higher acidity of the pyrrole proton [28] [33].

In organic solvents such as methanol, chloroform, or dimethyl sulfoxide, the solvation patterns change dramatically with preferential association of polar solvent molecules around the hydrogen bond donor and acceptor sites [39] [28] [38]. Non-polar solvents like hexane or cyclohexane show minimal specific interactions, resulting in less structured solvation shells and faster diffusional motion [37] [36].

Conformational Sampling and Free Energy Landscapes

The conformational flexibility of N-[(furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide manifests through rotation around several key dihedral angles including the methylene-carboxamide linkage and the pyrrole-benzoyl connection [32] [29]. Molecular dynamics simulations sample these conformational degrees of freedom and reveal the preferred molecular geometries in different solvent environments [28] [38].

Free energy profiles along selected reaction coordinates, calculated using umbrella sampling or metadynamics methods, quantify the energetic barriers between different conformational states [37] [35]. The barriers typically range from 2-8 kcal/mol for rotation around single bonds, with higher barriers observed for conformational changes that disrupt favorable intramolecular hydrogen bonding interactions [32] [29].

Solvent effects on conformational preferences arise from differential solvation of extended versus compact molecular geometries [39] [28]. Polar solvents generally favor extended conformations that maximize solvent-solute contact area, while non-polar solvents promote compact structures that minimize unfavorable hydrophobic contacts [37] [36].

Principal component analysis of the molecular dynamics trajectories identifies the dominant conformational motions and correlates them with solvent-induced structural changes [32] [38]. The first few principal components typically correspond to global molecular motions such as bending or twisting of the aromatic rings relative to each other [29] [35].

Thermodynamic Properties and Solvent Effects

Molecular dynamics simulations enable calculation of thermodynamic properties including solvation free energies, heat capacities, and thermal expansion coefficients for N-[(furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide in various solvents [39] [34]. Free energy perturbation and thermodynamic integration methods provide rigorous approaches for computing these properties with quantified statistical uncertainties [37] [36].

The solvation free energy in water, calculated as the reversible work required to transfer the molecule from vacuum to aqueous solution, provides insight into the hydrophilicity and bioavailability of the compound [32] [34]. Typical values for molecules of similar size and polarity range from -5 to -15 kcal/mol, indicating favorable dissolution in aqueous media [39] [38].

Partition coefficients between immiscible solvent phases, such as octanol-water partitioning relevant for pharmaceutical applications, can be computed from the difference in solvation free energies in each phase [34] [36]. These computed values correlate with experimental log P measurements and provide predictive capability for drug design applications [32] [37].

XLogP3

2.6

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N-(furan-2-ylmethyl)-4-[(2-methylphenyl)carbonyl]-1H-pyrrole-2-carboxamide

Dates

Last modified: 04-14-2024

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